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Abstract

TAK-448, also known as MVT-602, is a potent and investigational nonapeptide agonist of the
kisspeptin 1 receptor (KISS1R).[1][2][3] It is an analog of the C-terminus of kisspeptin-54,
designed to have improved stability and water solubility.[1][4] This document provides a
comprehensive overview of the molecular structure of TAK-448, its known analogs, mechanism
of action through the KISS1R signaling pathway, and a summary of key experimental data and
protocols.

Molecular Structure of TAK-448

TAK-448 is a synthetic oligopeptide with the molecular formula C58H80N16014.[3][5] The
sequence of amino acids in TAK-448 is Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-
NH2.[1][3]

Molecular Details:
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Property Value Source
Molecular Formula C58H80N16014 [31[5]
Molecular Weight 1225.36 g/mol [3]

CAS Number 1234319-68-6 [31[5]
Synonyms MVT-602, RVT-602 [61[7]

A 2D representation of the molecular structure of TAK-448 is available from PubChem.[5]

Analogs of TAK-448

The development of TAK-448 involved the synthesis and evaluation of several analogs of the
metastin(45-54) peptide. The primary goal was to improve serum stability and maintain high
KISS1R agonistic activity.

One notable analog is TAK-683, another investigational kisspeptin analog developed by
Takeda. Both TAK-448 and TAK-683 have shown high receptor-binding affinity and potent
agonistic activity for the rat KISS1R, comparable to the natural peptide Kp-10.[8] The key
difference between TAK-448 and TAK-683 is the substitution at position 47, where TAK-448 has
a trans-4-hydroxyproline (Hyp) residue.[9]

Other analogs explored during the development of TAK-448 included substitutions at various
positions of the parent peptide to enhance stability and activity.[1]

Mechanism of Action and Signaling Pathway

TAK-448 functions as a potent agonist of the Kisspeptin 1 Receptor (KISS1R), a G protein-
coupled receptor (GPCR). The binding of TAK-448 to KISS1R initiates a signaling cascade that
is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

The primary signaling pathway activated by KISS1R is the Gag/11 pathway. This leads to the
activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This
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signaling cascade ultimately leads to the stimulation of gonadotropin-releasing hormone
(GnRH) neurons.[9][10]

Recent structural studies have provided detailed insights into the binding of TAK-448 to
KISS1R and its subsequent coupling to both Gg/11 and Gi/o pathways.[9][11]
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KISS1R Signaling Pathway Activated by TAK-448.

Experimental Data
Pharmacodynamic and Pharmacokinetic Properties

Studies in healthy males and patients with prostate cancer have demonstrated that continuous
administration of TAK-448 leads to a profound and sustained suppression of testosterone to

castration levels.[4]

Table 1: Pharmacokinetic Parameters of TAK-448 in Healthy Subjects[4]

Parameter Value

Time to Maximum Plasma Concentration (Tmax) 0.25 - 0.5 hours

Median Terminal Elimination Half-life 1.4 - 5.3 hours

Table 2: In Vivo Efficacy of TAK-448
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Study Population Dosing Regimen Key Findings Reference
) ) Testosterone dropped
14-day sc infusion ]
Healthy Males to below-castration [4]
(>0.1 mg/d)
levels by day 8.
Testosterone
decreased to <20
Prostate Cancer 12 or 24 mg sc-depot ng/dLin 4 of 5 ]
Patients injections patients. PSA
decreased >50% in all
patients at 24 mg.
Continuous sc Plasma testosterone
Male Rats administration (=10 reduced to castrate [8]
pmol/h) levels within 3-7 days.
In Vitro Activity
TAK-448 is a potent and full agonist of the KISS1R.
Table 3: In Vitro Agonistic Activity of TAK-448
Assay Species EC50 / IC50 Reference
KISS1R Agonistic
o Rat Comparable to Kp-10 [8]
Activity

Experimental Protocols

Radioligand Binding Assay for KISS1R

This assay is used to determine the binding affinity of ligands to the KISS1R.

Methodology:

o Cell Culture and Membrane Preparation: Cells expressing KISS1R are cultured and

harvested. The cell membranes are then prepared by homogenization and centrifugation.
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e Binding Reaction: The membrane preparations are incubated with a radiolabeled kisspeptin
analog (e.g., [1251]-KP-10) in the presence and absence of varying concentrations of the test
compound (e.g., TAK-448).

o Separation and Detection: The bound and free radioligand are separated by filtration. The
radioactivity of the filter-bound complex is then measured using a gamma counter.

o Data Analysis: The data is analyzed to determine the inhibitory concentration (IC50) of the
test compound, which is a measure of its binding affinity.[12]
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Workflow for a Radioligand Binding Assay.

In Vivo Efficacy Studies in a Rat Prostate Cancer Model
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These studies are designed to evaluate the anti-tumor activity of TAK-448.
Methodology:

» Animal Model: An androgen-sensitive prostate cancer model is established, for example, by
xenografting VCaP cells into male rats.[13]

o Drug Administration: The animals are treated with TAK-448 via a specified route and dosing
schedule (e.g., subcutaneous depot injection).[14]

e Monitoring: Tumor growth is monitored regularly. Plasma levels of testosterone and prostate-
specific antigen (PSA) are also measured.

» Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors and
reproductive organs are excised and weighed.

o Data Analysis: The anti-tumor efficacy is evaluated by comparing tumor growth and
biomarker levels between the treated and control groups.[13][14]

Conclusion

TAK-448 is a well-characterized investigational nonapeptide KISS1R agonist with potent
testosterone-suppressive activity. Its mechanism of action through the KISS1R signaling
pathway is well-understood, and its pharmacokinetic and pharmacodynamic profiles have been
evaluated in both preclinical and clinical settings. The data suggest that TAK-448 holds promise
as a therapeutic agent for hormone-dependent conditions such as prostate cancer. Further
clinical development will be necessary to fully establish its safety and efficacy in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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